molecular formula C18H14N2O3S2 B3895605 (5Z)-5-(3-nitrobenzylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(3-nitrobenzylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B3895605
M. Wt: 370.4 g/mol
InChI Key: JEKGLNUTGNXJHY-WJDWOHSUSA-N
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Description

(5Z)-5-(3-nitrobenzylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a nitrobenzylidene group, and a phenylethyl substituent. Thiazolidinones are known for their diverse biological activities, making them of significant interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(3-nitrobenzylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 3-nitrobenzaldehyde with 3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one. This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(3-nitrobenzylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The thioxo group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The phenylethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Alkyl or aryl halides, nucleophiles.

Major Products Formed

    Oxidation: (5Z)-5-(3-aminobenzylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one.

    Reduction: (5Z)-5-(3-nitrobenzylidene)-3-(1-phenylethyl)-2-sulfonyl-1,3-thiazolidin-4-one.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

(5Z)-5-(3-nitrobenzylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.

Mechanism of Action

The mechanism of action of (5Z)-5-(3-nitrobenzylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The nitrobenzylidene group may play a role in binding to these targets, while the thiazolidinone ring may contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one: Lacks the phenylethyl substituent.

    (5Z)-5-(3-nitrobenzylidene)-3-(1-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one: Contains a different alkyl substituent.

    (5Z)-5-(3-nitrobenzylidene)-3-(1-phenylethyl)-2-oxo-1,3-thiazolidin-4-one: Contains an oxo group instead of a thioxo group.

Uniqueness

(5Z)-5-(3-nitrobenzylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is unique due to the combination of its nitrobenzylidene, phenylethyl, and thioxo groups. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

(5Z)-5-[(3-nitrophenyl)methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S2/c1-12(14-7-3-2-4-8-14)19-17(21)16(25-18(19)24)11-13-6-5-9-15(10-13)20(22)23/h2-12H,1H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEKGLNUTGNXJHY-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=CC=C1)N2C(=O)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(5Z)-5-(3-nitrobenzylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
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(5Z)-5-(3-nitrobenzylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
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(5Z)-5-(3-nitrobenzylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
(5Z)-5-(3-nitrobenzylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
(5Z)-5-(3-nitrobenzylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
Reactant of Route 6
(5Z)-5-(3-nitrobenzylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

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